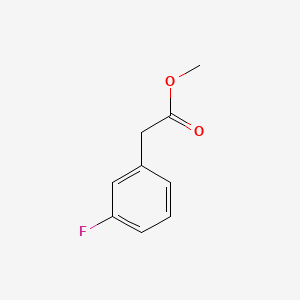

Methyl 2-(3-fluorophenyl)acetate

Description

Methyl 2-(3-fluorophenyl)acetate (CAS 64123-77-9) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol . It is a high-purity reagent (≥99%) used in pharmaceutical synthesis and organic chemistry, often serving as an intermediate for bioactive molecules . The compound features a fluorine atom at the meta-position of the phenyl ring, influencing its electronic properties and reactivity.

Properties

IUPAC Name |

methyl 2-(3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYLCGRXCQARQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370130 | |

| Record name | methyl 2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64123-77-9 | |

| Record name | methyl 2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-fluorophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the purification of the final product is often achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 3-fluorophenylacetic acid.

Reduction: 3-fluorophenylethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-fluorophenyl)acetate is largely dependent on its chemical structure. The ester group can undergo hydrolysis to release the active 3-fluorophenylacetic acid, which can interact with various biological targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact molecular pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Effects

Substituent Modifications: Methyl and Halogen Additions

Methyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 787585-29-9):

Methyl 2-chloro-2-(3-fluorophenyl)acetate (CID 62224368):

Functional Group Variations

- Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9): Molecular Formula: C₁₀H₁₂FNO₂; MW: 197.21 g/mol . Key Difference: Aminoethyl group introduces basicity (pKa ~9–10). Application: Potential ligand or precursor for Schiff base synthesis.

- Methyl 2-phenylacetoacetate (CAS 16648-44-5): Molecular Formula: C₁₁H₁₂O₃; MW: 192.2 g/mol . Key Difference: β-keto ester moiety enables keto-enol tautomerism. Application: Precursor for amphetamines, highlighting divergent reactivity compared to fluorinated analogs .

Extended Aromatic Systems

- Methyl 2-(3'-fluoro-[1,1'-biphenyl]-4-yl)acetate :

Physicochemical and Commercial Comparison

Biological Activity

Methyl 2-(3-fluorophenyl)acetate, a compound characterized by its unique structure comprising a methyl ester and a fluorinated phenyl group, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11F O2 and a molecular weight of approximately 182.19 g/mol. The presence of the fluorine atom at the meta position on the phenyl ring significantly enhances the compound's lipophilicity, which facilitates its ability to cross biological membranes and interact with intracellular targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorophenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be summarized as follows:

This synthetic route is essential for producing the compound for further biological evaluations.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to its lipophilic nature.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity could be attributed to its ability to modulate signaling pathways involved in inflammation.

Neuroprotective Activity

In pharmacological studies, this compound has been evaluated for neuroprotective effects. It acts as a precursor in synthesizing compounds targeting neurological disorders, suggesting that it may help mitigate neurodegenerative processes through its interaction with neuronal nitric oxide synthase (nNOS) inhibitors .

The biological activity of this compound is largely dependent on its hydrolysis to form 3-fluorophenylacetic acid, which can interact with various biological targets. The fluorine atom enhances the compound’s interaction with enzymes and receptors due to increased electronegativity, leading to more effective binding.

Table 1: Summary of Biological Activities

Detailed Study Outcomes

- Antimicrobial Study : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Anti-inflammatory Research : A study revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent.

- Neuroprotection : In a neurodegenerative model using rat hippocampal neurons, administration of this compound resulted in a significant reduction in neuronal apoptosis compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.